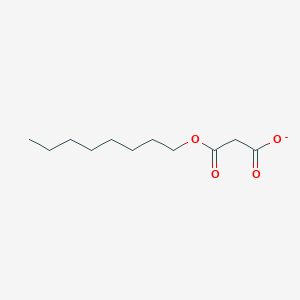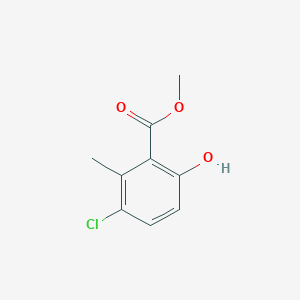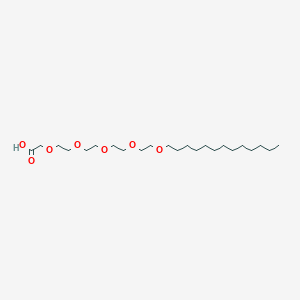
3-Methylbut-2-en-1-yl benzylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le benzylcarbamate de 3-méthylbut-2-én-1-yle est un composé organique doté d'une structure unique qui combine une partie benzylcarbamate avec un groupe 3-méthylbut-2-én-1-yle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du benzylcarbamate de 3-méthylbut-2-én-1-yle implique généralement la réaction de l'isocyanate de benzyle avec le 3-méthylbut-2-én-1-ol. La réaction est réalisée dans des conditions anhydres afin d'éviter l'hydrolyse du groupe isocyanate. La réaction peut être catalysée par une base comme la triéthylamine, et le produit est purifié par chromatographie sur colonne.
Méthodes de production industrielles
En milieu industriel, la production du benzylcarbamate de 3-méthylbut-2-én-1-yle peut être mise à l'échelle en utilisant des réacteurs à écoulement continu. Cette méthode permet un meilleur contrôle des conditions réactionnelles et des rendements plus élevés. L'utilisation de systèmes automatisés pour l'ajout de réactifs et l'élimination des sous-produits peut encore améliorer l'efficacité du processus.
Analyse Des Réactions Chimiques
Types de réactions
Le benzylcarbamate de 3-méthylbut-2-én-1-yle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des carbamates correspondants avec différents états d'oxydation.
Réduction : Les réactions de réduction peuvent convertir le groupe carbamate en amine.
Substitution : Le groupe benzyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Les réactions de substitution peuvent être réalisées en utilisant des nucléophiles tels que les amines ou les thiols.
Principaux produits formés
Oxydation : Carbamates oxydés.
Réduction : Amines.
Substitution : Benzylcarbamates substitués.
4. Applications de recherche scientifique
Le benzylcarbamate de 3-méthylbut-2-én-1-yle a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme brique élémentaire pour la synthèse de molécules plus complexes.
Biologie : Le composé peut être utilisé dans l'étude de l'inhibition enzymatique et de la modification des protéines.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
5. Mécanisme d'action
Le mécanisme d'action du benzylcarbamate de 3-méthylbut-2-én-1-yle implique son interaction avec des cibles moléculaires spécifiques. Le groupe carbamate peut former des liaisons covalentes avec des sites nucléophiles sur les protéines, ce qui conduit à l'inhibition de l'activité enzymatique. Cette interaction peut affecter diverses voies biochimiques, en fonction de la cible spécifique.
Applications De Recherche Scientifique
3-Methylbut-2-en-1-yl benzylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methylbut-2-en-1-yl benzylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target.
Comparaison Avec Des Composés Similaires
Composés similaires
- Benzoate de 3-méthylbut-2-én-1-yle
- Pivalate de 3-méthylbut-2-én-1-yle
- Acétate de 3-méthylbut-2-én-1-yle
Unicité
Le benzylcarbamate de 3-méthylbut-2-én-1-yle est unique en raison de sa combinaison spécifique d'une partie benzylcarbamate avec un groupe 3-méthylbut-2-én-1-yle. Cette structure confère des propriétés chimiques et biologiques distinctes, ce qui la rend précieuse pour diverses applications.
Propriétés
Numéro CAS |
648910-18-3 |
|---|---|
Formule moléculaire |
C13H17NO2 |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
3-methylbut-2-enyl N-benzylcarbamate |
InChI |
InChI=1S/C13H17NO2/c1-11(2)8-9-16-13(15)14-10-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3,(H,14,15) |
Clé InChI |
COXCIELUYNAMIH-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCOC(=O)NCC1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


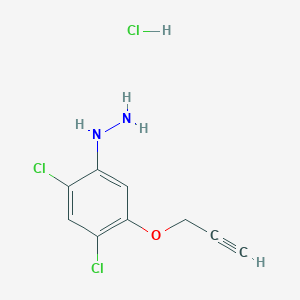
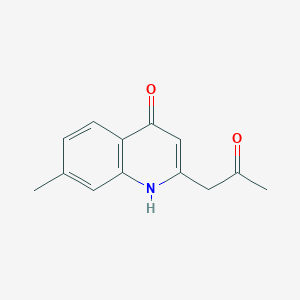
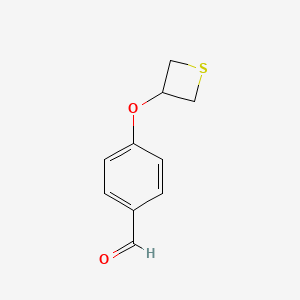
![2-(2-{2-[(Dec-9-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B12583222.png)

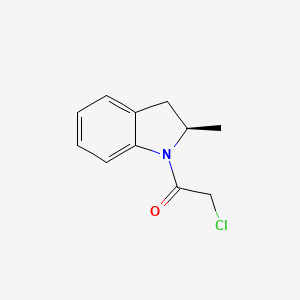
![Butanediamide, N1-[(3S)-hexahydro-2-oxo-1-[(3-phenoxyphenyl)methyl]-1H-azepin-3-yl]-N4-hydroxy-2-(2-methylpropyl)-3-propyl-, (2R,3S)-](/img/structure/B12583238.png)
![N-[4-[4-(4-Methoxyphenyl)-2-methylamino-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12583239.png)

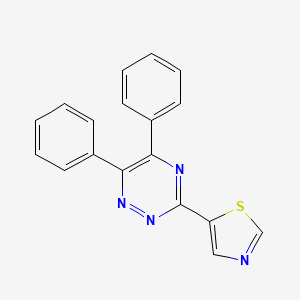
![Methyl 4-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12583258.png)
